Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a chloropyridine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of benzofuran and pyrrolidine contribute to its diverse biological activities and pharmacological potential.
Mechanism of Action
Mode of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Benzofuran derivatives are known for their improved bioavailability, which allows for efficient drug delivery .
Result of Action
Benzofuran compounds have been shown to exhibit strong biological activities, indicating that they can induce significant molecular and cellular changes .
Action Environment
It’s known that environmental factors such as temperature and light can affect the stability and efficacy of many chemical compounds .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been found to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown excellent activities against E. coli and S. aureus .
Cellular Effects
Benzofuran derivatives have been known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been synthesized and studied under various conditions .
Dosage Effects in Animal Models
The effects of Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone at different dosages in animal models are not documented. Benzofuran derivatives have shown potent and selective receptor antagonism and excellent pharmacokinetic and metabolic properties across species .
Metabolic Pathways
Benzofuran derivatives are known to participate in various metabolic processes .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Benzofuran derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran and pyrrolidine intermediates. One common approach is to first synthesize the benzofuran core through cyclization reactions involving phenol derivatives and aldehydes. The pyrrolidine ring can be constructed via cyclization of amine precursors.
The final step involves coupling the benzofuran and pyrrolidine intermediates with the chloropyridine group. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions. The reaction typically requires a base, a palladium catalyst, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives of benzofuran.
Reduction: Secondary amines derived from the pyrrolidine ring.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activities of benzofuran and pyrrolidine derivatives
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Pyrrolidine derivatives: Compounds such as pyrrolizines and pyrrolidine-2,5-diones, which have various biological activities.
Uniqueness
Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is unique due to the combination of its structural components, which confer a wide range of biological activities. The presence of the chloropyridine group enhances its potential as a pharmacological agent by improving its binding affinity and specificity to molecular targets.
Biological Activity
Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial effects and potential applications in drug development, supported by various studies and data.
Chemical Structure and Properties
The compound features a benzofuran moiety, a pyrrolidine ring , and a chloropyridine group. These structural components contribute to its pharmacological potential. The synthesis typically involves multi-step reactions, including cyclization and cross-coupling techniques using palladium catalysts.
Antimicrobial Activity
Benzofuran derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. For instance, benzofuran derivatives have shown promising results with low toxicity toward mammalian cells while maintaining high efficacy against bacterial strains .
Anticancer Potential
Studies have highlighted the antiproliferative effects of benzofuran derivatives on cancer cell lines. Notably, modifications to the benzofuran structure can enhance biological activity. For example, introducing methyl or methoxy groups at specific positions on the benzofuran ring has led to increased potency against cancer cell lines compared to unsubstituted analogs .
Case Study 1: Antimycobacterial Activity
A study conducted by Yempala et al. synthesized a series of 2-substituted benzofurans and tested their activity against M. tuberculosis H37Rv. The most active compound displayed a minimum inhibitory concentration (MIC) of 3.12 µg/mL, demonstrating significant antimycobacterial activity with a favorable therapeutic index .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of benzofuran derivatives revealed that specific modifications could enhance their biological activities. For instance, compounds with methoxy groups at the C–6 position exhibited greater potency than those with substitutions at other positions . This insight is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.
Comparative Analysis with Similar Compounds
Compound Type | Example Compounds | Notable Activities |
---|---|---|
Benzofuran Derivatives | Psoralen, Angelicin | Treatment of skin diseases |
Pyrrolidine Derivatives | Pyrrolizines | Various biological activities |
Chloropyridine Derivatives | 3-Chloropyridine | Enhanced binding affinity |
This compound stands out due to its unique structural combination, which enhances its biological activity compared to similar compounds .
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-10-20-7-5-16(14)23-13-6-8-21(11-13)18(22)17-9-12-3-1-2-4-15(12)24-17/h1-5,7,9-10,13H,6,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYIOTPLBQZJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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